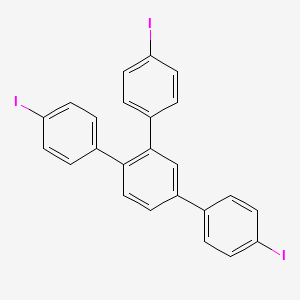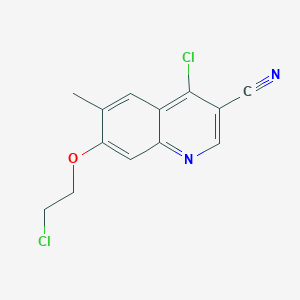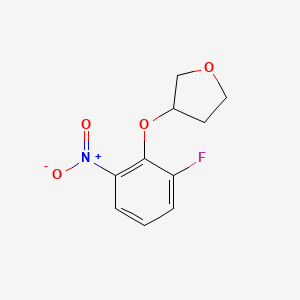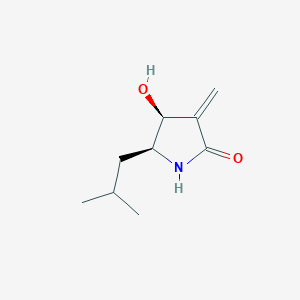![molecular formula C27H30N2 B12619537 2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] CAS No. 921625-08-3](/img/structure/B12619537.png)
2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] is an organic compound with the molecular formula C27H30N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] typically involves the condensation of 1-(1-phenylpropyl)-1H-pyrrole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking two pyrrole units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .
化学反应分析
Types of Reactions
2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents, acids, and bases can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
科学研究应用
2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism by which 2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context .
相似化合物的比较
Similar Compounds
1,1’-(Methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione: Another compound with a methylene bridge linking pyrrole units, but with different substituents.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]: A phenolic compound with a methylene bridge, used as an antioxidant.
Uniqueness
2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] is unique due to its specific structural features, which confer distinct chemical and physical properties.
属性
CAS 编号 |
921625-08-3 |
|---|---|
分子式 |
C27H30N2 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1-(1-phenylpropyl)-2-[[1-(1-phenylpropyl)pyrrol-2-yl]methyl]pyrrole |
InChI |
InChI=1S/C27H30N2/c1-3-26(22-13-7-5-8-14-22)28-19-11-17-24(28)21-25-18-12-20-29(25)27(4-2)23-15-9-6-10-16-23/h5-20,26-27H,3-4,21H2,1-2H3 |
InChI 键 |
MKYQANDXMICNOX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)N2C=CC=C2CC3=CC=CN3C(CC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)



![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B12619486.png)
![2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde](/img/structure/B12619493.png)
![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12619511.png)



![3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol](/img/structure/B12619527.png)
